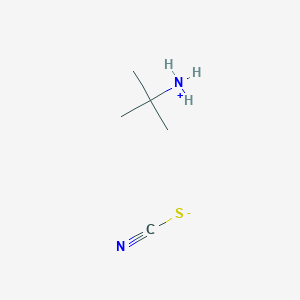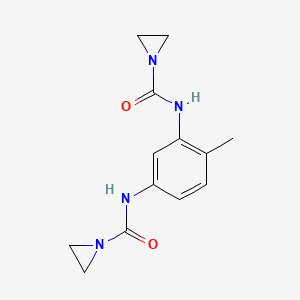
2,4-Bis(3,3-ethyleneureido)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(3,3-ethyleneureido)toluene is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.2917 g/mol . It is an achiral compound, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes two ethyleneureido groups attached to a toluene backbone.
準備方法
The synthesis of 2,4-Bis(3,3-ethyleneureido)toluene typically involves the reaction of 2,4-diaminotoluene with ethyleneurea under specific conditions. The reaction is usually carried out in a solvent such as toluene or benzene, and the temperature is carefully controlled to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,4-Bis(3,3-ethyleneureido)toluene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Bis(3,3-ethyleneureido)toluene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding properties.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2,4-Bis(3,3-ethyleneureido)toluene involves its interaction with specific molecular targets. The ethyleneureido groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in various chemical reactions, altering the pathways and outcomes of these processes .
類似化合物との比較
2,4-Bis(3,3-ethyleneureido)toluene can be compared with other similar compounds such as:
2,4-Bis(2-ethylhexylureido)toluene: Similar structure but with ethylhexyl groups instead of ethyleneureido groups.
2,4-Diaminotoluene: The precursor in the synthesis of this compound.
Toluene: The basic aromatic hydrocarbon structure without the ethyleneureido groups. The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
2131-75-1 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC名 |
N-[3-(aziridine-1-carbonylamino)-4-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-2-3-10(14-12(18)16-4-5-16)8-11(9)15-13(19)17-6-7-17/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
InChIキー |
AEZTZOJIMOAEDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



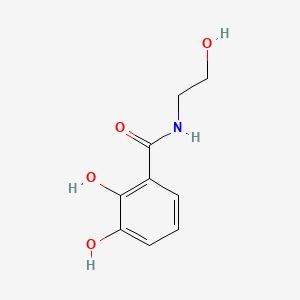
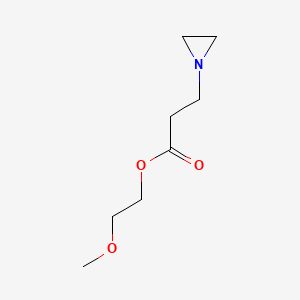
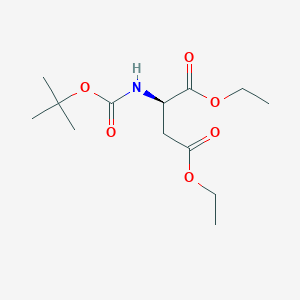
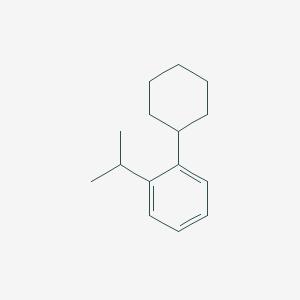
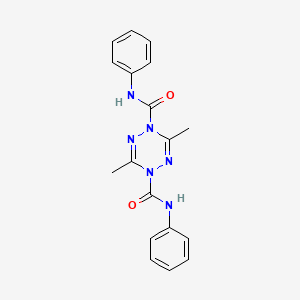
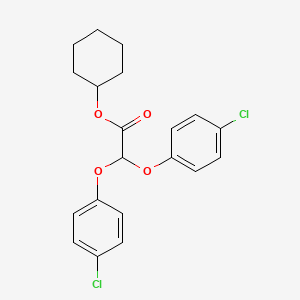
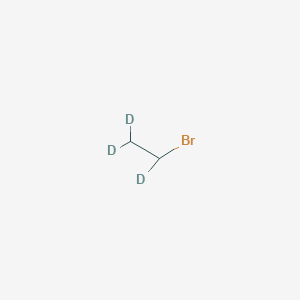
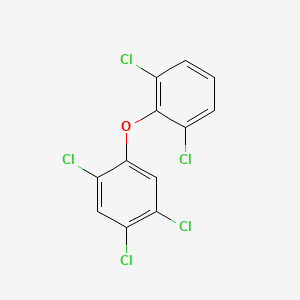
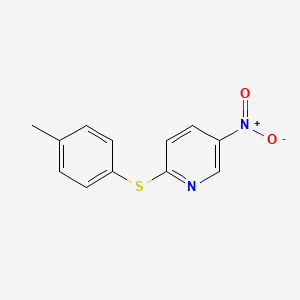
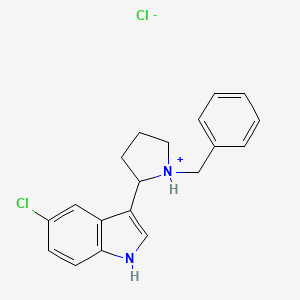
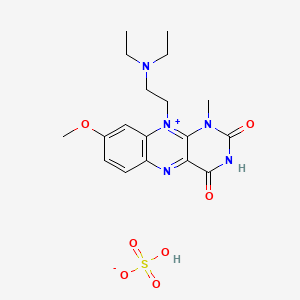
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
